molecular formula C10H20ClNO2 B1427617 2-chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide CAS No. 1183841-15-7

2-chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide

Cat. No. B1427617
M. Wt: 221.72 g/mol
InChI Key: UBCJBDPAWFTTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of approximately 145°C. It is also known as 2-Chloro-N-ethyl-N-methylacetamide or CEMA. This compound is used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Metabolic Pathways and Environmental Impacts

  • A study by Coleman et al. (2000) explores the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This research highlights the complex metabolic activation pathways of chloroacetamide compounds, which could have implications for understanding the environmental and health-related aspects of structurally related compounds, including 2-Chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide. The study provides insights into the carcinogenicity of these compounds, involving a metabolic activation pathway leading to DNA-reactive products (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Application in Drug Development

  • Research on the optimization of stereoselective Michael addition, a key step in the organocatalytic synthesis of oseltamivir (the active ingredient in the anti-influenza drug Tamiflu), by Hajzer et al. (2015), demonstrates the significance of precise chemical reactions in developing effective pharmaceuticals. This underscores the potential of compounds like 2-Chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide in the synthesis and development of new drugs (Hajzer, Alexy, Latika, Durmis, & Šebesta, 2015).

Antimicrobial Agents

  • The synthesis and evaluation of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides as antimicrobial agents, as explored by Debnath and Ganguly (2015), shed light on the antimicrobial potential of acetamide derivatives. These findings suggest the broader applicability of similar compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Molecular Structure and Interactions

  • Studies on the molecular structure and interactions, such as the work by Helliwell et al. (2011) on 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide, provide essential insights into the structural and functional dynamics of acetamide compounds. These investigations highlight the importance of understanding the intrinsic properties of such chemicals for their potential application in various fields (Helliwell, Baradarani, Alyari, Afghan, & Joule, 2011).

properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)-N-pentan-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO2/c1-4-9(5-2)12(6-7-14-3)10(13)8-11/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCJBDPAWFTTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N(CCOC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methoxyethyl)-N-(pentan-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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